molecular formula C19H23NO2 B4879888 1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine

1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine

Cat. No. B4879888
M. Wt: 297.4 g/mol
InChI Key: YLRFBXVFNQZREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine, commonly known as PPPP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The exact mechanism of action of PPPP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. Additionally, PPPP has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PPPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, leading to its anticonvulsant and analgesic effects. Additionally, PPPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to its anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of PPPP is its high potency and selectivity, making it a valuable tool for studying the mechanisms of action of various neurotransmitters and enzymes. However, its high potency also makes it difficult to use in vivo, as it can lead to toxicity at high doses. Additionally, PPPP has poor solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several potential future directions for the study of PPPP. One area of research could be the development of new drugs based on the structure of PPPP for the treatment of epilepsy, chronic pain, and inflammatory diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of PPPP and its effects on various neurotransmitters and enzymes. Finally, new synthetic methods could be developed to improve the solubility and bioavailability of PPPP, making it more useful for in vivo studies.
Conclusion:
In conclusion, PPPP is a promising compound with potential applications in medicinal chemistry, biochemistry, and materials science. Its high potency and selectivity make it a valuable tool for studying the mechanisms of action of various neurotransmitters and enzymes. However, further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure for the treatment of various diseases.

Scientific Research Applications

PPPP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. Additionally, PPPP has been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-8-17(9-3-1)22-19-11-6-10-18(16-19)21-15-7-14-20-12-4-5-13-20/h1-3,6,8-11,16H,4-5,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRFBXVFNQZREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-Phenoxyphenoxy)propyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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